molecular formula C9H13N3O5 B077100 Cytidine,[5-3H] CAS No. 14419-78-4

Cytidine,[5-3H]

Cat. No. B077100
CAS RN: 14419-78-4
M. Wt: 245.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-QPXMQEAJSA-N
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Description

Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring (also known as a ribofuranose) via a β-N 1 - glycosidic bond . It is a component of RNA and is a white water-soluble solid . Cytidine is used to manage neuropsychiatric deficits associated with cerebrovascular diseases in combination with uridine .


Synthesis Analysis

Cytidine-5-3H was synthesized by incorporating 1.1-diethoxy 2-cyanoethane-2-3H (cyanoacetal-2-3H), using an adaptation of the procedure described by Codington for the synthesis of cytidine-2-14C .


Chemical Reactions Analysis

The metabolic pathways of cytidine analogues and cytidine deaminase activities in cells have been analyzed . Cytidine also plays a role in reactions involving kinases and sirtuin-1 .


Physical And Chemical Properties Analysis

Cytidine has a molecular weight of 245.22 g/mol . It is a white, crystalline powder . It is water-soluble and only slightly soluble in ethanol .

Scientific Research Applications

  • Membrane Phospholipid Synthesis : Cytidine significantly influences the synthesis of cell membrane phospholipids. It is converted mainly into cytidine triphosphate, which then affects the synthesis and levels of cell membrane phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine (G.-coviella & Wurtman, 1992).

  • Synthesis and Preparation : The synthesis of [5-3H]cytidine involves catalytic dehalogenation of 5-iodocytidine with tritium gas, yielding a high purity product. This process is important for creating labeled cytidine for various research applications (Vaalburg, Zanten, & Buijze, 1968).

  • Cancer Research : Cytidine analogs like 5-azacytidine have demonstrated significant effects in cancer research, particularly in the treatment of acute myelogenous leukemia. This drug is known for its cytotoxic, antimicrobial, antineoplastic, and mutagenic activity in various biological systems (Von Hoff, Slavik, & Muggia, 1976).

  • Muscle Cell Transformation : 5-Azacytidine, a cytidine analogue, is involved in the transformation of C3H 10T½ C18 cells into functional myotubes, indicating its potential role in studies of muscle cell differentiation and development (Constantinides, Jones, & Gevers, 1977).

  • DNA Modification : Cytidine derivatives are also used in the study of DNA modifications, such as transient demethylation during cell differentiation. For instance, exposure to chemical agents that induce differentiation in Friend erythroleukemia cells leads to genome-wide transient demethylation of DNA, where 5-methylcytosine is replaced by cytidine (Razin et al., 1986).

  • Neurodegenerative Diseases : Cytidine 5'-diphosphocholine (citicoline) has been extensively studied in neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases. It has multiple mechanisms of action, including influencing phospholipid homeostasis and mitochondrial dynamics, making it relevant for studying various neurodegenerative conditions (Oddone et al., 2021).

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-QPXMQEAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine,[5-3H]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine,[5-3H]
Reactant of Route 2
Cytidine,[5-3H]
Reactant of Route 3
Cytidine,[5-3H]
Reactant of Route 4
Cytidine,[5-3H]
Reactant of Route 5
Cytidine,[5-3H]
Reactant of Route 6
Cytidine,[5-3H]

Citations

For This Compound
67
Citations
B van Zanten, W den Hollander - Journal of Labelled …, 1966 - Wiley Online Library
Cytidine‐5‐ 3 H was synthesized, by the incorporation of 1.1‐diethoxy 2‐cyanoethane‐2‐ 3 H (cyanoacetal‐2‐ 3 H), using an adaption of the procedure described by Codington ( 1 ) for …
WB Looney, LO Chang, HP Morris - Radiology, 1969 - pubs.rsna.org
RECENT STUDIES have shown that not all the DNA of animal cells is confined to the nuclei; approximately 1 per cent is found in the mitochondria (1). Since the successful development …
Number of citations: 4 pubs.rsna.org
LO Chang, HP Morris, WB Looney - Cancer Research, 1968 - AACR
… ac tivity in both hepatomas and host livers is 10—100times greater following cytidine-5-3H … of thymidine 5-methyl-3H and cytidine-5-3H … and cytidine-5-3H (6 c/mmole) were purchased …
Number of citations: 14 aacrjournals.org
LO Chang, WB Looney, HP Morris - International Journal of …, 1968 - Taylor & Francis
… This is the result of both a greater incorporation of cytidine-5-3H compared to thymidine-5-3H into the mtDNA, and a smaller incorporation of cytidine-5-~H compared to thymidine-5-3H …
Number of citations: 1 www.tandfonline.com
LO Chang, HP Morris, WB Looney - British Journal of Cancer, 1969 - ncbi.nlm.nih.gov
… The rate of cytidine-5-3H incorporation into nuclear DNA was between 1/2 and 1/5 the … cytidine-5-3H. The specific activity of the nuclear DNA of Hepatoma 3924A following cytidine-5-3H …
Number of citations: 5 www.ncbi.nlm.nih.gov
BA Booth, KC Agrawal, EC Moore, AC Sartorelli - Cancer research, 1974 - AACR
… The incorporation of cytidine-5-3H into DNA was slightly more sensitive to the action of IQ-I and its ethoxycarbonyloxy derivative than was the accumulation of this radioactive precursor …
Number of citations: 38 aacrjournals.org
EC Moore, BA Booth, AC Sartorelli - Cancer Research, 1971 - AACR
The tumor-inhibitory agent 2-formylpyridine thiosemicarbazone (PT) and its 3- and 5-hydroxy derivatives (3-HP and 5-HP) inhibited the incorporation of cytidine-5- 3 H into acid-soluble …
Number of citations: 79 aacrjournals.org
EJD Groot, HG Schweiger - Journal of Cell Science, 1985 - journals.biologists.com
The occurrence of an enzyme that catalyses the conversion of cytidine into deoxycytidine was demonstrated in homogenates of Acetabularia. Cytidine was identified as the substrate by …
Number of citations: 3 journals.biologists.com
RT Walker - Journal of Bacteriology, 1971 - Am Soc Microbiol
The ribosomal and transfer ribonucleic acid (tRNA) from Mycoplasma mycoides var. capri, grown in a medium containing uridine-( 14 C)-5′-triphosphate and cytidine-(5- 3 H)-5′-…
Number of citations: 4 journals.asm.org
T UJIIE, S KOSHIMURA - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… act., 26.5 Ci/mmole), cytidine-5-3H (sp. act., 25.8 Ci/mmole) and cytidine-14C (U)-5’-diphosphate trisodium salt (sp. act., 367.3 mCi/mmole) were all products of New England Nuclear. …
Number of citations: 1 www.jstage.jst.go.jp

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